

Spectroscopic Profile of 1-(4-Bromophenyl)propan-1-amine: A Technical Guide

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Compound of Interest

Compound Name: *1-(4-Bromophenyl)propan-1-amine*

Cat. No.: B1335902

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Introduction

1-(4-Bromophenyl)propan-1-amine is a primary amine containing a chiral center and a brominated aromatic moiety. As a member of the aryl-substituted amine class, it holds potential as a building block in medicinal chemistry and organic synthesis. The bromine atom, in particular, serves as a useful handle for further functionalization, for instance, in transition metal-catalyzed cross-coupling reactions. An accurate and comprehensive understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and structural elucidation in research and development settings.

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-(4-Bromophenyl)propan-1-amine**. While a complete set of experimentally verified spectra for this specific compound is not readily available in public databases, this document compiles a predicted spectroscopic profile based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **1-(4-**

Bromophenyl)propan-1-amine, typically recorded in a solvent like deuterated chloroform (CDCl_3).

^1H NMR Data (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic proton, the methylene protons of the propyl chain, the terminal methyl group, and the amine protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~ 7.45	Doublet (d)	2H	Ar-H (ortho to Br)	Deshielded by the electronegative bromine atom.
~ 7.20	Doublet (d)	2H	Ar-H (meta to Br)	Shielded relative to the ortho protons.
~ 4.05	Triplet (t)	1H	CH-NH ₂	Benzylic proton, deshielded by the aromatic ring and nitrogen. Coupled to the adjacent CH ₂ group.
~ 1.70	Multiplet (m)	2H	CH ₂ -CH ₃	Diastereotopic protons, may appear as a complex multiplet. Coupled to CH and CH ₃ protons.
~ 1.50	Singlet (br)	2H	NH ₂	Broad signal due to quadrupole broadening and chemical exchange. Position is concentration-dependent.
~ 0.90	Triplet (t)	3H	CH ₂ -CH ₃	Terminal methyl group, coupled to

the adjacent CH₂ group.

¹³C NMR Data (Predicted)

The carbon NMR spectrum will reflect the different carbon environments in the molecule, including the four distinct aromatic carbons and the three aliphatic carbons.

Chemical Shift (δ) ppm	Assignment	Notes
~ 143.0	Ar-C (C-CH)	Quaternary carbon attached to the propyl-amine group.
~ 131.5	Ar-CH (ortho to Br)	
~ 128.5	Ar-CH (meta to Br)	
~ 121.0	Ar-C (C-Br)	Quaternary carbon attached to bromine; signal may be less intense.
~ 57.0	CH-NH ₂	Carbon attached to nitrogen, significantly deshielded.
~ 31.0	CH ₂ -CH ₃	
~ 10.5	CH ₂ -CH ₃	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **1-(4-Bromophenyl)propan-1-amine** is expected to exhibit characteristic absorption bands for the amine N-H bonds, aromatic and aliphatic C-H bonds, and the C-Br bond.

Key IR Absorptions (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment	Notes
3400 - 3250	Medium	N-H stretch (asymmetric & symmetric)	Primary amines typically show two distinct bands in this region. [1] Their broadness can be influenced by hydrogen bonding.
3100 - 3000	Medium	Aromatic C-H stretch	
2960 - 2850	Medium	Aliphatic C-H stretch	
1620 - 1580	Medium	NH ₂ scissoring (bending)	This bending vibration is characteristic of primary amines. [1]
1590, 1485	Strong	Aromatic C=C stretch	Two or three bands are typical for benzene derivatives.
1250 - 1020	Medium	C-N stretch	
~ 1070	Strong	C-Br stretch (Aromatic)	The exact position can vary, but this is a typical region for aryl bromides.
850 - 810	Strong	C-H out-of-plane bend	Indicative of 1,4- disubstitution (para) on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For **1-(4-Bromophenyl)propan-1-amine**, the presence of bromine is a key diagnostic feature due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which exist in an

approximate 1:1 ratio. This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Predicted Mass Spectral Data

m/z (Mass/Charge)	Assignment	Notes
213 / 215	$[M]^+$ (Molecular Ion)	The parent ion peak, showing the characteristic 1:1 isotopic pattern for a single bromine atom.
184 / 186	$[M - C_2H_5]^+$	Loss of the ethyl group via cleavage alpha to the nitrogen, a common fragmentation for amines.
155 / 157	$[C_6H_4Br]^+$	Bromophenyl cation fragment.
104	$[C_7H_5NH_2]^+$	Loss of HBr from the $[M - C_2H_5]^+$ fragment.
58	$[CH(NH_2)CH_2CH_3]^+$	Cleavage of the bond between the benzylic carbon and the aromatic ring.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound such as **1-(4-Bromophenyl)propan-1-amine**.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., $CDCl_3$) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **1H NMR Acquisition:** Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A total of 16-64 scans are typically averaged.

- ^{13}C NMR Acquisition: Acquire the spectrum on the same instrument, operating at the corresponding frequency for carbon (e.g., 100 MHz for a 400 MHz ^1H instrument). Use proton broadband decoupling. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ^{13}C . A relaxation delay of 2-5 seconds is common.

IR Spectroscopy

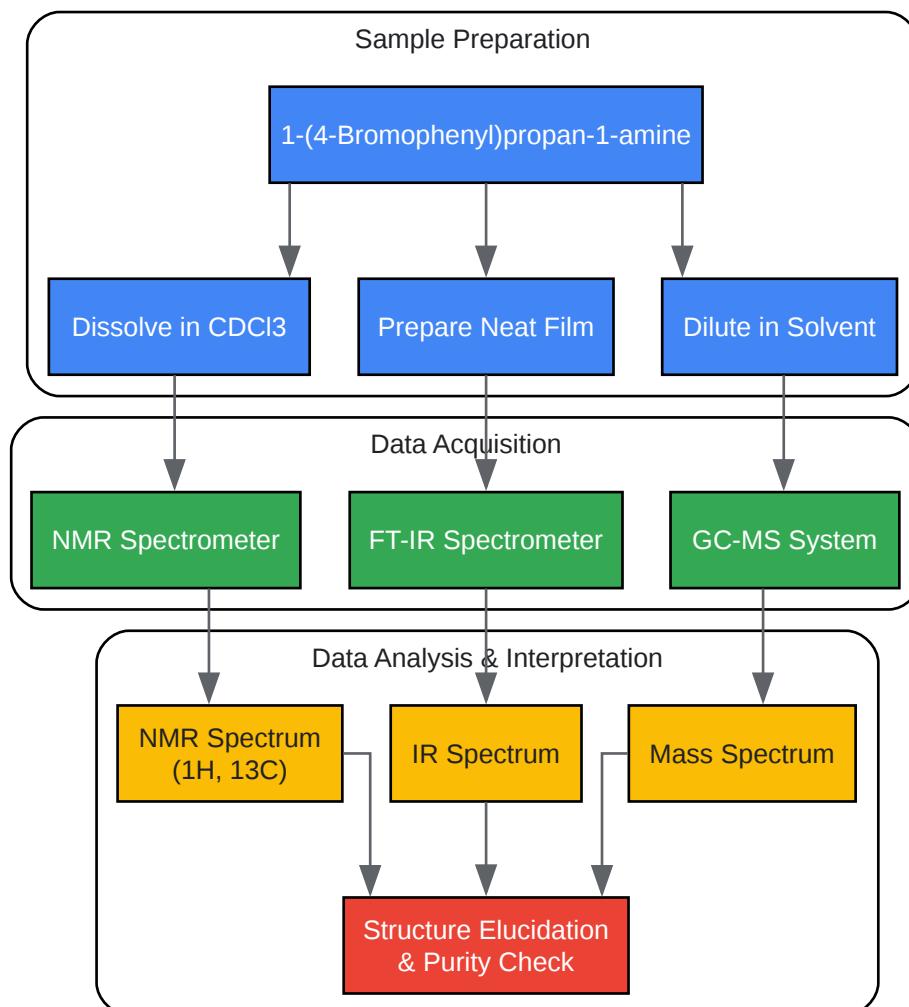
- Sample Preparation: As the compound is a liquid, a spectrum can be obtained by placing a thin film of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Acquisition: Use a Fourier-Transform Infrared (FT-IR) spectrometer. Record the spectrum over a range of 4000 to 400 cm^{-1} . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean plates is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for separation and purification. Alternatively, direct insertion probe methods can be used.
- Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.
- Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. Scan a mass range appropriate for the compound, for example, m/z 40-300.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-(4-Bromophenyl)propan-1-amine**.



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Caption: Workflow for Spectroscopic Analysis.

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References

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